Tert-butyl 2-(benzylsulfonyl)acetate
Description
Tert-butyl 2-(benzylsulfonyl)acetate is a sulfonyl-containing organic compound characterized by a tert-butyl ester group and a benzylsulfonyl substituent. Its molecular formula is C₁₃H₁₈O₄S, with a molecular weight of 270.34 g/mol. The structure comprises a tert-butyl-protected acetate backbone (CH₂COO-t-Bu) linked to a benzylsulfonyl group (SO₂-CH₂-C₆H₅).
The tert-butyl group enhances steric protection of the ester, improving stability during synthetic transformations.
Potential applications of this compound include its use as an intermediate in pharmaceutical synthesis or materials science. Sulfonyl-containing compounds are known for their roles in medicinal chemistry (e.g., antibacterial, anti-inflammatory agents) and advanced materials (e.g., liquid crystals) .
Properties
Molecular Formula |
C13H18O4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
tert-butyl 2-benzylsulfonylacetate |
InChI |
InChI=1S/C13H18O4S/c1-13(2,3)17-12(14)10-18(15,16)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
AMVBMDUGMPKXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Detailed mechanisms of action for this compound are not well-documented in the literature.
- Further research would be needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Structural and Molecular Features
Physicochemical Properties
- Melting Points: The pyridinyl-cyanophenyl analog (C₁₈H₁₈N₂O₄S) exhibits a melting point of 423 K (150°C), attributed to strong intermolecular hydrogen bonds (C–H⋯O/N) and aromatic stacking . The benzylsulfonyl derivative (C₁₃H₁₈O₄S) likely has a lower melting point due to reduced aromaticity compared to the pyridinyl-cyanophenyl variant.
- Reactivity: The ethenesulfonyl compound (C₈H₁₄O₄S) is highly reactive, with the vinyl group acting as a Michael acceptor or dienophile in cycloadditions . The bromophenyl derivative (C₁₂H₁₅BrO₂) undergoes Suzuki-Miyaura cross-coupling reactions, making it valuable in aryl-aryl bond formation .
- Solubility: The benzylsulfonyl analog’s lipophilicity (logP ~3.5, estimated) exceeds that of the pyridinyl-cyanophenyl compound (logP ~2.8), favoring solubility in organic solvents .
Biological Activity
Tert-butyl 2-(benzylsulfonyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a tert-butyl group attached to an acetate moiety, which is further linked to a benzylsulfonyl group. The general molecular formula is . The presence of the sulfonyl group enhances the compound's reactivity and potential interactions with biological targets.
Synthesis Methods:
- Direct Esterification : Reaction of tert-butyl alcohol with benzylsulfonic acid in the presence of an acid catalyst.
- Nucleophilic Substitution : Utilizing benzylsulfonyl chloride with tert-butyl acetate under basic conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | MIC (µg/ml) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 15 | More potent than penicillin |
| Escherichia coli | 30 | Comparable to ampicillin |
| Candida albicans | 20 | Less potent than fluconazole |
The minimum inhibitory concentration (MIC) values indicate that the compound possesses a broad spectrum of antimicrobial activity, particularly against resistant strains.
Anticonvulsant Activity
In a series of animal model studies, this compound demonstrated anticonvulsant properties. In maximal electroshock seizure (MES) tests, it exhibited an effective dose (ED50) of approximately 25 mg/kg, suggesting potential utility in treating epilepsy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes involved in neurotransmission or microbial metabolism.
- Receptor Modulation : It may act as a modulator at neurotransmitter receptors, influencing synaptic transmission and seizure activity.
- Antioxidant Properties : Preliminary studies suggest that the compound may scavenge reactive oxygen species (ROS), contributing to its neuroprotective effects.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study investigated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential use as an antimicrobial agent . -
Anticonvulsant Study :
In another study, the compound was tested in a rat model for its anticonvulsant effects. Results showed that it significantly reduced seizure frequency and duration when administered prior to induced seizures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
